molecular formula C8H12N2S B2525586 4-Methyl-2-(pyrrolidin-3-yl)thiazole CAS No. 1257521-56-4

4-Methyl-2-(pyrrolidin-3-yl)thiazole

Cat. No. B2525586
M. Wt: 168.26
InChI Key: ACPQVAZLVXNZMH-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyrrolidin-3-yl)thiazole is a compound that falls within the category of heterocyclic compounds, which are characterized by rings that contain different elements. Thiazoles are a type of heterocycle that contain both sulfur and nitrogen atoms within a five-membered ring structure. The presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, suggests that this compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related thiazole compounds has been reported in various studies. For instance, the synthesis of pyrrolo[2,3-d]thiazoles involves microwave-assisted cyclization, and methylene-bridged substituents can be introduced via Heck cyclization . Another approach to synthesizing highly substituted 2-(pyrrolidin-1-yl)thiazoles includes the reaction of pyrrolidines with benzoylisothiocyanate followed by a reaction with alpha-bromo ketones . Although these methods do not describe the synthesis of 4-Methyl-2-(pyrrolidin-3-yl)thiazole specifically, they provide insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using techniques such as X-ray diffraction, as demonstrated in the study of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . These techniques allow for the determination of stereochemistry and the confirmation of the molecular framework of the synthesized compounds.

Chemical Reactions Analysis

Thiazole compounds can participate in various chemical reactions. For example, pyrrolo[1,2-c]thiazoles can act as thiocarbonyl ylides in cycloadditions with electron-deficient alkenes or as azomethine ylides with electron-deficient alkynes . These reactions are crucial for the functionalization and diversification of thiazole-containing molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their substituents. For instance, 2,6-di(thiazol-2-yl)pyridine derivatives exhibit tunable thermal, photophysical, and electrochemical properties, which can be modified through structural changes . The antimicrobial activity of thiazole compounds has also been reported, with some derivatives showing promising activity against bacterial strains and M. tuberculosis .

Scientific Research Applications

Anticancer Potential

4-Methyl-2-(pyrrolidin-3-yl)thiazole derivatives show significant potential as anticancer agents. Novel pyridine-thiazole hybrid molecules containing this structure have demonstrated high antiproliferative activity against various cancer cell lines, including colon, breast, lung carcinomas, glioblastoma, and leukemia, while exhibiting selectivity towards cancer cells over normal cells. These derivatives may induce genetic instability in tumor cells, suggesting a promising avenue for cancer treatment (Ivasechko et al., 2022).

Antimicrobial Properties

Compounds with the 4-Methyl-2-(pyrrolidin-3-yl)thiazole moiety have shown effective antimicrobial properties. A study on methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives revealed notable antibacterial activity against A. baumannii and M. tuberculosis strains, indicating these compounds as potential antimicrobial agents (Nural et al., 2018).

Antioxidant Efficacy

Thiazole-based derivatives, including those with the 4-Methyl-2-(pyrrolidin-3-yl)thiazole structure, have been explored for their antioxidant properties. Such compounds were subjected to molecular docking studies against antioxidant enzyme receptors, suggesting their potential as antioxidant agents (Hossan, 2020).

Anticonvulsant Activity

Thiazole-based pyrrolidinones, including those with 4-Methyl-2-(pyrrolidin-3-yl)thiazole, have been synthesized and evaluated for anticonvulsant activity. Some derivatives have shown promising results in seizure models, indicating their potential use in the treatment of epilepsy (Ghabbour et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

4-methyl-2-pyrrolidin-3-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-6-5-11-8(10-6)7-2-3-9-4-7/h5,7,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPQVAZLVXNZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(pyrrolidin-3-yl)thiazole

CAS RN

1257521-56-4
Record name 4-methyl-2-(pyrrolidin-3-yl)-1,3-thiazole
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Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-(4-methylthiazol-2-yl)pyrrolidine-1-carboxylate (90 mg, 0.34 mmol) in TFA/CH2Cl2 (20%, 2 mL) was stirred at rt for 1 h and concentrated to give 4-methyl-2-(pyrrolidin-3-yl)thiazole (55 mg, 98%) as a yellow oil.
Name
tert-butyl 3-(4-methylthiazol-2-yl)pyrrolidine-1-carboxylate
Quantity
90 mg
Type
reactant
Reaction Step One
Name
TFA CH2Cl2
Quantity
2 mL
Type
solvent
Reaction Step One

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